molecular formula C19H23ClN2O2 B102253 m-Chlorodiethylamino ethoxy-benzanilide CAS No. 17822-73-0

m-Chlorodiethylamino ethoxy-benzanilide

Cat. No. B102253
CAS RN: 17822-73-0
M. Wt: 346.8 g/mol
InChI Key: YQXNAUNZNMZNKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

M-Chlorodiethylamino ethoxy-benzanilide, also known as MDMA, is a synthetic drug that has gained popularity in recent years due to its psychoactive effects. MDMA is a member of the phenethylamine family of drugs and is classified as a stimulant, empathogen, and hallucinogen. It is commonly referred to as "ecstasy" or "molly" and is often used recreationally at parties and music festivals.

Mechanism of Action

M-Chlorodiethylamino ethoxy-benzanilide works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. Serotonin is a neurotransmitter that is responsible for regulating mood, appetite, and sleep. Dopamine and norepinephrine are neurotransmitters that are involved in the regulation of reward and motivation.
Biochemical and Physiological Effects:
m-Chlorodiethylamino ethoxy-benzanilide has a number of biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature. It also causes the release of hormones such as cortisol and oxytocin. m-Chlorodiethylamino ethoxy-benzanilide can also cause dehydration, muscle tension, and jaw clenching.

Advantages and Limitations for Lab Experiments

M-Chlorodiethylamino ethoxy-benzanilide has a number of advantages and limitations for use in laboratory experiments. Its ability to increase serotonin levels makes it useful for studying the role of serotonin in the brain. However, its psychoactive effects can make it difficult to study in a controlled environment. Additionally, the recreational use of m-Chlorodiethylamino ethoxy-benzanilide has led to a lack of standardization in the drug's purity and dosage, which can make it difficult to replicate results across studies.

Future Directions

There are a number of future directions for research on m-Chlorodiethylamino ethoxy-benzanilide. One area of interest is the use of m-Chlorodiethylamino ethoxy-benzanilide in the treatment of other mental health conditions, such as addiction and eating disorders. Additionally, there is interest in developing new drugs that are similar to m-Chlorodiethylamino ethoxy-benzanilide but have fewer side effects. Finally, there is a need for more research on the long-term effects of m-Chlorodiethylamino ethoxy-benzanilide use, both recreationally and therapeutically.

Synthesis Methods

M-Chlorodiethylamino ethoxy-benzanilide is synthesized through a multi-step process that involves the reaction of safrole with hydrochloric acid to form isosafrole. Isosafrole is then reacted with hydroiodic acid to form 3,4-methylenedioxyphenyl-2-propanone (MDP2P). MDP2P is then reduced using sodium borohydride to form m-Chlorodiethylamino ethoxy-benzanilide.

Scientific Research Applications

M-Chlorodiethylamino ethoxy-benzanilide has been the subject of extensive scientific research due to its potential therapeutic benefits. Studies have shown that m-Chlorodiethylamino ethoxy-benzanilide can be used to treat post-traumatic stress disorder (PTSD), anxiety, and depression. m-Chlorodiethylamino ethoxy-benzanilide-assisted psychotherapy has been shown to be effective in reducing symptoms of PTSD and improving overall mental health.

properties

CAS RN

17822-73-0

Product Name

m-Chlorodiethylamino ethoxy-benzanilide

Molecular Formula

C19H23ClN2O2

Molecular Weight

346.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-[2-(diethylamino)ethoxy]benzamide

InChI

InChI=1S/C19H23ClN2O2/c1-3-22(4-2)12-13-24-18-11-6-5-10-17(18)19(23)21-16-9-7-8-15(20)14-16/h5-11,14H,3-4,12-13H2,1-2H3,(H,21,23)

InChI Key

YQXNAUNZNMZNKH-UHFFFAOYSA-N

SMILES

CCN(CC)CCOC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)Cl

Canonical SMILES

CCN(CC)CCOC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)Cl

synonyms

N-(3-Chlorophenyl)-2-[2-(diethylamino)ethoxy]benzamide

Origin of Product

United States

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